6-Vinylbenzo[d]thiazole
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Overview
Description
6-Vinylbenzo[d]thiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring with a vinyl group at the 6th position. This compound is part of the benzothiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Vinylbenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions. One common method is the condensation of 2-aminobenzenethiol with acetaldehyde, followed by cyclization to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing by-products and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 6-Vinylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 2nd position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 6-formylbenzo[d]thiazole or 6-carboxybenzo[d]thiazole.
Reduction: Formation of 6-vinyldihydrobenzo[d]thiazole.
Substitution: Formation of 2-bromo-6-vinylbenzo[d]thiazole.
Scientific Research Applications
6-Vinylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Vinylbenzo[d]thiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Benzothiazole: Lacks the vinyl group and has different reactivity and applications.
2-Arylbenzothiazole: Contains an aryl group at the 2nd position, leading to different biological activities and uses.
Uniqueness: 6-Vinylbenzo[d]thiazole is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
Properties
CAS No. |
1158749-45-1 |
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Molecular Formula |
C9H7NS |
Molecular Weight |
161.23 g/mol |
IUPAC Name |
6-ethenyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h2-6H,1H2 |
InChI Key |
KHPUDVBMCPZAQV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N=CS2 |
Origin of Product |
United States |
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